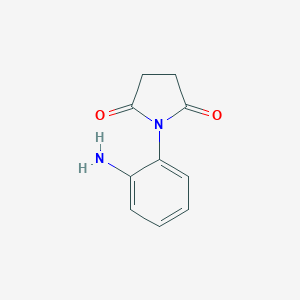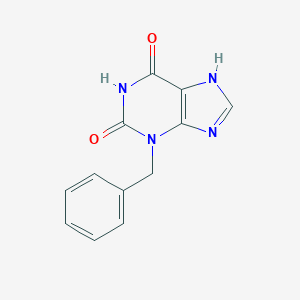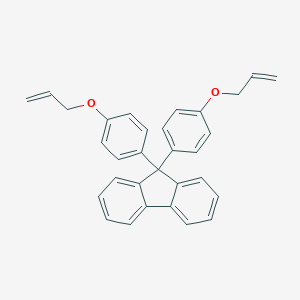
9,9-Bis(4-allyloxyphenyl)fluorene
概要
説明
9,9-Bis(4-allyloxyphenyl)fluorene is a chemical compound with the molecular formula C31H26O2 . It is used in the production of ultra-high hardness powder coating .
Synthesis Analysis
The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, a related compound, has been studied extensively. It is prepared from phenol and fluorenone using cationic ion-exchange resin as the condensation catalyst . Bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) have been used as catalysts in the condensation reaction of 9-fluorenone and phenol . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .Molecular Structure Analysis
The molecular structure of 9,9-Bis(4-allyloxyphenyl)fluorene is characterized by a fluorene core substituted at the 9,9-positions with 4-allyloxyphenyl groups . The molecular weight of the compound is 430.5 g/mol .科学的研究の応用
Synthesis of High-Purity Monomers
It's used in synthesizing high-purity monomers like 9,9‐bis(4‐hydroxyphenyl)‐fluorene (BHPF) for heat-resistant adhesives and high-performance polymers (Liu et al., 2008).
Component in Functional Materials
Fluorene compounds, including derivatives of 9,9-bis(4-hydroxyphenyl)fluorene, are utilized in epoxy and polycarbonate resins, photosensitive materials, OLEDs, and pharmaceuticals (Wang Ji-ping, 2011).
Novel Monomers for Bismaleimide Resins
It serves as a base for novel bismaleimide monomers in polymer synthesis, offering improved solubility and thermal stability, beneficial for advanced material applications (Zhang et al., 2014).
Aromatic Polyamides and Polyimides
A derivative, 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene, is used in synthesizing aromatic polyamides and polyimides, which are highly soluble and thermally stable, suitable for high-performance films (Hsiao et al., 1999).
Photoluminescent Properties
Fluorene derivatives display significant photoluminescent properties, making them useful in developing new fluorescent probes (Feng et al., 2005).
Epoxy Polymer Building Blocks
It's used in the preparation of 9,9'-bis(4-(glycidyloxy)phenyl)fluorene, an important component for fluorene-containing epoxy polymers (Kim et al., 2012).
Fluorene-Based Poly(ether imide)s
The synthesis of fluorene-based poly(ether imide)s with high glass transition temperatures and excellent thermal stability is another significant application (Hsiao & Li, 1999).
Polyamides and Polyimides Synthesis
Used in the synthesis of polyamides and polyimides, offering high thermal stability and solubility in polar solvents, beneficial for flexible film applications (Yang & Lin, 1993).
Sulfuric Acid-Catalyzed Synthesis
Its synthesis using sulfuric acid as a catalyst is a notable method, yielding a high purity product (Qing-ping, 2007).
Polyesters and Poly(ether sulfone)s
A derivative, 9,9-bis(4-hydroxyphenyl)-9-silafluorene, is used for synthesizing polyesters and poly(ether sulfone)s with unique properties (Seesukphronrarak & Takata, 2007).
OLED Hole-Transport Materials
Oligomers of 9,9-dialkylated fluorenes have been explored for improving the thermal stability of hole-transport materials in OLEDs (Kimura et al., 2007).
Sulfonated Poly(ether sulfone)s
New fluorene-based bisphenol monomers are synthesized for producing sulfonated poly(ether sulfone)s, useful in fuel cell applications (Wang et al., 2012).
Root Canal Filling Materials
A dimethacrylate monomer based on 9,9'-bis(4-hydroxyphenyl)fluorene has been synthesized for use in root canal filling materials (Liu et al., 2006).
Polyfluorenes with Phenyl Substituents
Alkoxyphenyl-substituted polyfluorenes derived from 9,9-bis(4-allyloxyphenyl)fluorene have been created for light-emitting applications (Lindgren et al., 2005).
Inverted Bulk Heterojunction Solar Cells
Liquid-crystal-conjugated polyelectrolytes based on fluorene structures have been utilized to enhance the power-conversion efficiency in inverted bulk heterojunction solar cells (Liu et al., 2015).
作用機序
Target of Action
It’s known that the compound is used in the production of ultra-high hardness powder coating .
Mode of Action
It’s known that the compound is involved in the condensation reaction of 9-fluorenone and phenol .
Biochemical Pathways
It’s known that the compound is involved in the condensation reaction of 9-fluorenone and phenol .
特性
IUPAC Name |
9,9-bis(4-prop-2-enoxyphenyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGAWNXQZROGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(4-allyloxyphenyl)fluorene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

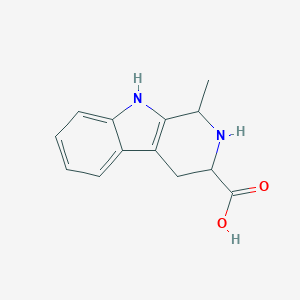
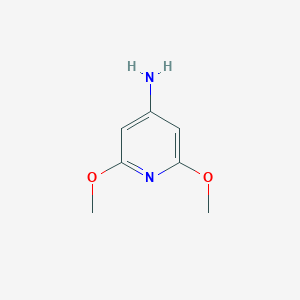
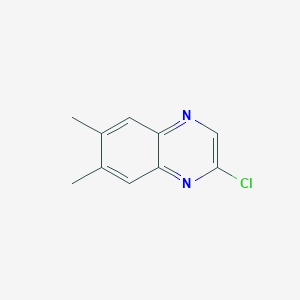
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
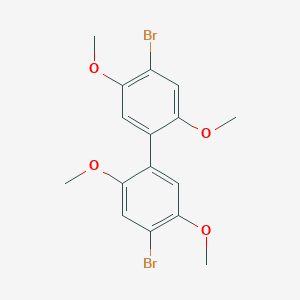
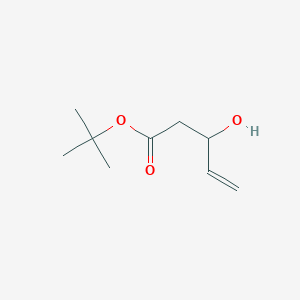
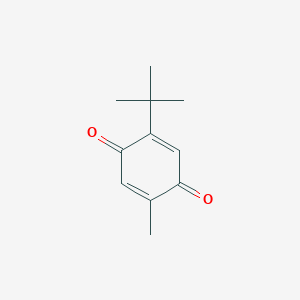
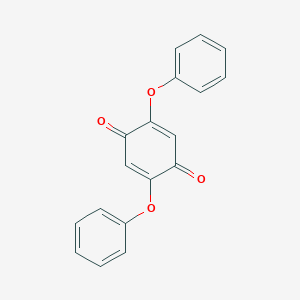
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
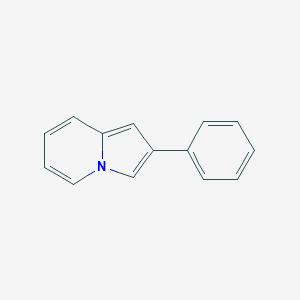
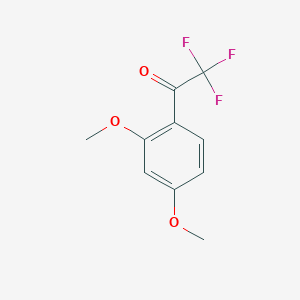
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
